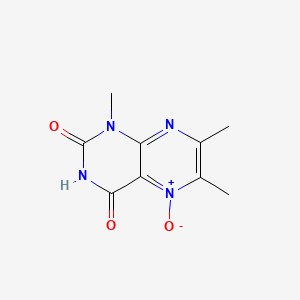
AMDOXOVIR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amdoxovir is a pharmaceutical compound that has been researched for its potential in treating HIV/AIDS. It functions as a nucleoside reverse transcriptase inhibitor, which means it interferes with the replication process of the virus by inhibiting the reverse transcriptase enzyme .
Preparation Methods
Amdoxovir is synthesized through a series of chemical reactions. The synthetic route involves the formation of a dioxolane ring and the attachment of a purine base. The key steps include the reaction of a suitable sugar derivative with a purine base under acidic conditions to form the nucleoside analogue. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Amdoxovir undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Amdoxovir has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying nucleoside analogues and their chemical properties.
Biology: this compound is used in research to understand the mechanisms of viral replication and inhibition.
Medicine: Its primary application is in the treatment of HIV/AIDS, where it has shown potential in inhibiting the replication of the virus.
Industry: This compound is used in the pharmaceutical industry for the development of antiviral drugs
Mechanism of Action
Amdoxovir exerts its effects by inhibiting the reverse transcriptase enzyme of the HIV virus. This enzyme is crucial for the replication of the virus, as it converts viral RNA into DNA. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading within the host. The molecular targets include the active site of the reverse transcriptase enzyme, where this compound binds and blocks its activity .
Comparison with Similar Compounds
Amdoxovir is similar to other nucleoside reverse transcriptase inhibitors such as zidovudine and lamivudine. it has unique properties that make it distinct:
Zidovudine: While both this compound and zidovudine inhibit reverse transcriptase, this compound has shown effectiveness against certain drug-resistant strains of HIV.
Lamivudine: This compound and lamivudine share a similar mechanism of action, but this compound has a different chemical structure that may offer advantages in terms of pharmacokinetics and resistance profiles. Other similar compounds include abacavir and tenofovir, which also target the reverse transcriptase enzyme but differ in their chemical structures and specific activity profiles
Properties
CAS No. |
153611-19-9 |
|---|---|
Molecular Formula |
C24H40N2O4.C2H2O4 |
Molecular Weight |
0 |
Synonyms |
AMDOXOVIR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




